

Technical Support Center: Synthesis of 1-(4-hydroxy-3,5-dimethylphenyl)ethanone

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Compound of Interest

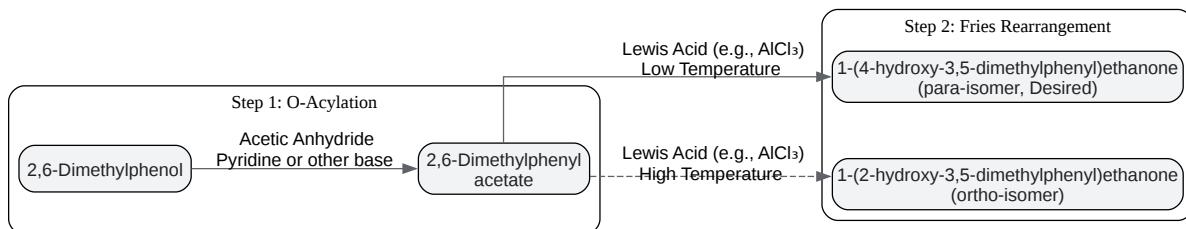
Compound Name:	4'-Hydroxy-3',5'-dimethylacetophenone
Cat. No.:	B1580598

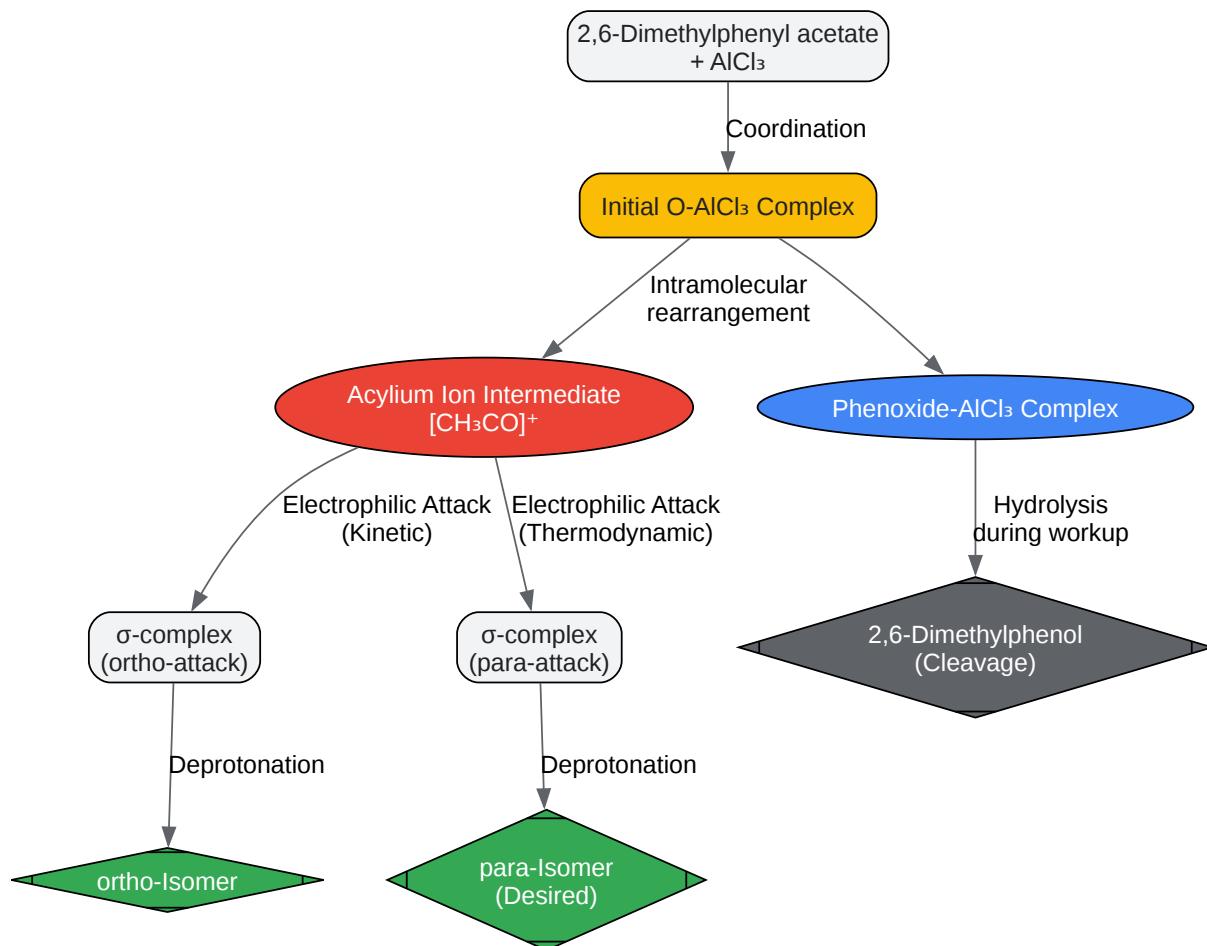
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Welcome to the technical support guide for the synthesis of 1-(4-hydroxy-3,5-dimethylphenyl)ethanone, a key intermediate in various research and development applications. This guide is structured as a series of troubleshooting questions and FAQs to directly address the common challenges encountered during its synthesis, primarily via the Fries Rearrangement of 2,6-dimethylphenyl acetate. Our goal is to provide you with the causal logic behind experimental protocols, enabling you to diagnose issues and optimize your reaction outcomes effectively.

Core Synthesis Workflow

The most prevalent route to 1-(4-hydroxy-3,5-dimethylphenyl)ethanone involves a two-step process starting from 2,6-dimethylphenol. The phenol is first O-acylated to form the stable ester intermediate, which is then subjected to a Lewis acid-catalyzed Fries Rearrangement to yield the desired C-acylated product.



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Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
Email: info@benchchem.com